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molecular formula C15H13NO5 B1296645 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde CAS No. 2450-27-3

4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde

Cat. No. B1296645
M. Wt: 287.27 g/mol
InChI Key: GWLAEBPGTQVKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895549B2

Procedure details

Iodine (272 g, 1.1 mmol) was added to a mixture of 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde (220 g, 766 mmol) and ammonium hydroxide (28% solution, 3 L) dissolved in THF (5 L). After 16 h the reaction mixture was treated with sodium sulfite (49 g, 383 mmol) and concentrated under reduced pressure to afford a thick slurry. The slurry was filtered, washed with water (250 mL) and dried to afford 4-(benzyloxy)-3-methoxy-2-nitrobenzonitrile as a solid (206 g, 95%): 1H NMR (DMSO-d6) δ: 7.89 (1H, d), 7.59 (1H, d), 7.49 (2H, m), 7.40 (3H, m), 5.35 (2H, s), 3.91 (3H, s).
Quantity
272 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Name
Quantity
5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
II.[CH2:3]([O:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=O)=[C:13]([N+:19]([O-:21])=[O:20])[C:12]=1[O:22][CH3:23])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[OH-].[NH4+:25].S([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[CH2:3]([O:10][C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:25])=[C:13]([N+:19]([O-:21])=[O:20])[C:12]=1[O:22][CH3:23])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
272 g
Type
reactant
Smiles
II
Name
Quantity
220 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=C(C=O)C=C1)[N+](=O)[O-])OC
Name
Quantity
3 L
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
49 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
5 L
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a thick slurry
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
washed with water (250 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=C(C#N)C=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 206 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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